Quinoline, 6-methyl-3-(trifluoromethyl)-
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Overview
Description
6-Methyl-3-(trifluoromethyl)quinoline is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of a trifluoromethyl group into the quinoline structure enhances its biological activity and chemical stability, making it a valuable compound for various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-3-(trifluoromethyl)quinoline typically involves cyclization and cycloaddition reactions. One common method is the nucleophilic substitution of fluorine atoms, where a precursor compound undergoes cyclization in the presence of a suitable catalyst . Another approach involves the direct fluorination of quinoline derivatives using fluorinating agents .
Industrial Production Methods: Industrial production of 6-Methyl-3-(trifluoromethyl)quinoline often employs large-scale cyclization reactions under controlled conditions. The use of organometallic compounds and cross-coupling reactions are also common in industrial settings to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-3-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the trifluoromethyl group can be replaced or modified.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines .
Scientific Research Applications
6-Methyl-3-(trifluoromethyl)quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Industry: The compound is used in the production of liquid crystals and as a component in cyanine dyes.
Mechanism of Action
The mechanism of action of 6-Methyl-3-(trifluoromethyl)quinoline involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to inhibit enzymes and interact with biological membranes. This results in increased biological activity and stability . The compound’s effects are mediated through its binding to specific receptors and enzymes, leading to the modulation of cellular processes .
Comparison with Similar Compounds
- 7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline
- Mefloquine
- Brequinar®
- Flosequinan
Comparison: 6-Methyl-3-(trifluoromethyl)quinoline is unique due to the presence of the trifluoromethyl group, which significantly enhances its biological activity and chemical stability compared to other quinoline derivatives . This makes it a valuable compound for various applications in medicinal chemistry and industrial processes .
Properties
Molecular Formula |
C11H8F3N |
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Molecular Weight |
211.18 g/mol |
IUPAC Name |
6-methyl-3-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C11H8F3N/c1-7-2-3-10-8(4-7)5-9(6-15-10)11(12,13)14/h2-6H,1H3 |
InChI Key |
GAJWMGYBRPBGBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=CN=C2C=C1)C(F)(F)F |
Origin of Product |
United States |
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